molecular formula C82H141N27O22S B3029568 C5a Anaphylatoxin (37-53) (human) CAS No. 706808-05-1

C5a Anaphylatoxin (37-53) (human)

Cat. No.: B3029568
CAS No.: 706808-05-1
M. Wt: 1889.2 g/mol
InChI Key: WDIYGLYKOKNOQE-SWUANFAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C5a Anaphylatoxin (37-53) (human) is a potent proinflammatory peptide derived from the complement component C5. It is part of the complement system, which plays a crucial role in the immune response by enhancing the ability of antibodies and phagocytic cells to clear pathogens and damaged cells. C5a is known for its ability to induce smooth muscle contraction, increase vascular permeability, and attract immune cells to sites of infection or injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C5a Anaphylatoxin (37-53) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of C5a Anaphylatoxin (37-53) may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host cell (e.g., E. coli). The host cells produce the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

C5a Anaphylatoxin (37-53) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions include oxidized, reduced, or substituted forms of C5a Anaphylatoxin (37-53), which can be used to study its biological activity and interactions with receptors .

Scientific Research Applications

C5a Anaphylatoxin (37-53) has numerous applications in scientific research:

Mechanism of Action

C5a exerts its effects by binding to specific receptors on target cells, primarily the C5a receptor (C5aR) and C5L2. Upon binding, C5a activates G protein-coupled receptor signaling pathways, leading to various cellular responses such as chemotaxis, degranulation, and cytokine production. These responses contribute to the recruitment and activation of immune cells at sites of infection or injury .

Comparison with Similar Compounds

C5a Anaphylatoxin (37-53) is part of a family of complement anaphylatoxins, which also includes C3a and C4a. While all three peptides have proinflammatory properties, C5a is the most potent and has the highest specific biological activity. Unlike C3a and C4a, C5a can act directly on neutrophils and monocytes to enhance phagocytosis. This unique ability makes C5a a critical mediator in the immune response .

Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIYGLYKOKNOQE-SWUANFAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H141N27O22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1889.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.